3-(Acetyloxy)androst-5-en-17-yl benzoate
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Overview
Description
ANDROSTENEDIOL-3-ACETATE-17-BENZOATE is a chemical building block used in the synthesis of various pharmaceuticals and organic compounds. It is a versatile intermediate for the synthesis of complex natural products such as corticosteroids, sex hormone analogs, and other drugs .
Preparation Methods
ANDROSTENEDIOL-3-ACETATE-17-BENZOATE can be synthesized from ANDROSTENEDIOL-3-ACETATE and benzoyl chloride. The reaction typically involves the use of pyridine as a catalyst . There are multiple synthetic routes available for this compound, and the specific conditions may vary depending on the desired yield and purity .
Chemical Reactions Analysis
ANDROSTENEDIOL-3-ACETATE-17-BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ANDROSTENEDIOL-3-ACETATE-17-BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: It is used in the study of steroid hormone biosynthesis and metabolism.
Medicine: It has been found to be an effective treatment for bronchitis and other respiratory conditions.
Industry: It is used in the production of various pharmaceuticals and organic compounds.
Mechanism of Action
ANDROSTENEDIOL-3-ACETATE-17-BENZOATE exerts its effects through its conversion to androstenediol, which is an intermediate in the biosynthesis of testosterone. This conversion involves the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group . The molecular targets and pathways involved include the androgen and estrogen receptors, as well as various enzymes involved in steroid hormone biosynthesis .
Comparison with Similar Compounds
ANDROSTENEDIOL-3-ACETATE-17-BENZOATE is similar to other steroid hormone analogs, such as:
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Androstenediol 3β-acetate: A synthetic anabolic-androgenic steroid and an androgen ester.
Androstenediol diacetate: A synthetic anabolic-androgenic steroid and an androgen ester .
What sets ANDROSTENEDIOL-3-ACETATE-17-BENZOATE apart is its specific use as an intermediate in the synthesis of complex natural products and its effectiveness in treating respiratory conditions .
Properties
CAS No. |
5953-63-9 |
---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3/t21-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
JVRUDYNTKOCRNP-ARZCWHKOSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |
5953-63-9 | |
Origin of Product |
United States |
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